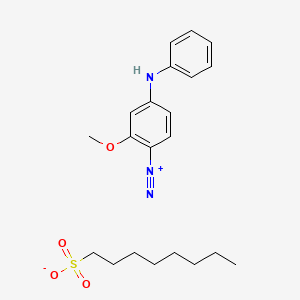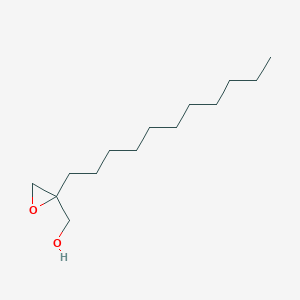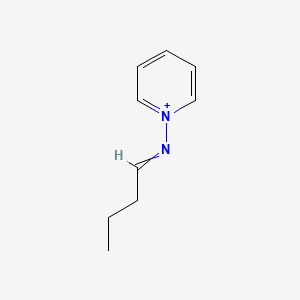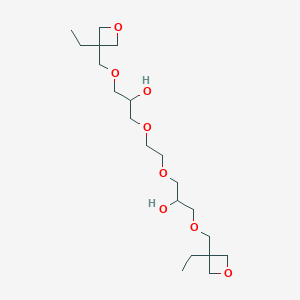![molecular formula C12HBr7O B14234129 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan CAS No. 617708-29-9](/img/structure/B14234129.png)
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a polycyclic aromatic compound This compound is characterized by the presence of seven bromine atoms attached to the dibenzofuran core
Méthodes De Préparation
The synthesis of 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial production methods for brominated dibenzofurans often involve large-scale bromination reactions using similar reagents and conditions. The process is optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of brominated dibenzofuran derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the removal of bromine atoms and the formation of less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). .
Applications De Recherche Scientifique
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: This compound is studied for its potential environmental impact, particularly its persistence and bioaccumulation in ecosystems. Research focuses on understanding its behavior in the environment and developing methods for its detection and remediation.
Materials Chemistry: Brominated dibenzofurans are used as building blocks for the synthesis of advanced materials, including polymers and liquid crystals. Their unique electronic properties make them suitable for applications in organic electronics and optoelectronic devices.
Biological Studies: The biological activity of brominated dibenzofurans is of interest in medicinal chemistry. .
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, brominated dibenzofurans have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan can be compared with other brominated dibenzofurans and related compounds:
1,2,3,4,6,7,8-Heptabromodibenzo[b,d]furan: This compound has a similar structure but differs in the position of the bromine atoms. The differences in bromination patterns can lead to variations in chemical reactivity and biological activity.
1,2,3,4,7,8,9-Heptachlorodibenzofuran: This chlorinated analogue has chlorine atoms instead of bromine. The presence of chlorine atoms affects the compound’s chemical properties and environmental behavior.
1,2,3,6,7,8-Hexachlorodibenzofuran: Another chlorinated derivative with six chlorine atoms. .
Propriétés
Numéro CAS |
617708-29-9 |
|---|---|
Formule moléculaire |
C12HBr7O |
Poids moléculaire |
720.5 g/mol |
Nom IUPAC |
1,2,3,4,6,7,9-heptabromodibenzofuran |
InChI |
InChI=1S/C12HBr7O/c13-2-1-3(14)6(15)11-4(2)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H |
Clé InChI |
FJDVXLATONLDLR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


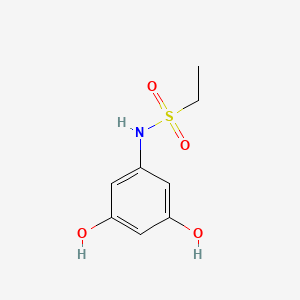
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
methanone](/img/structure/B14234060.png)
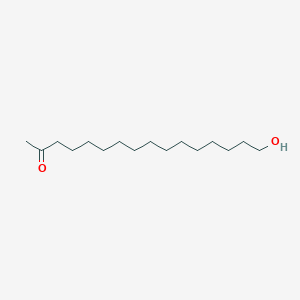
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
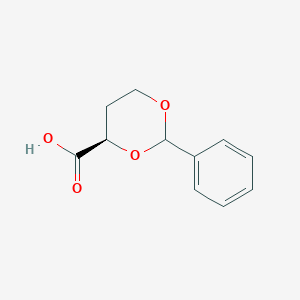
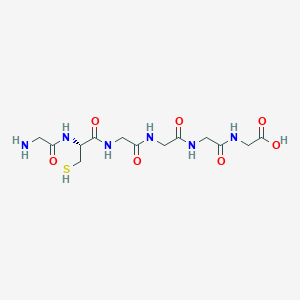
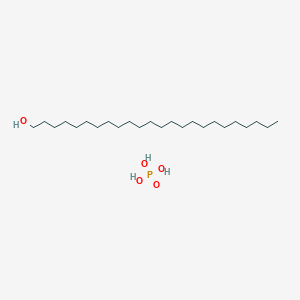
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
